molecular formula C21H19F2N3O4S B11399837 1-{2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide

1-{2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide

Cat. No.: B11399837
M. Wt: 447.5 g/mol
InChI Key: FKEUEGPKKXWXRA-UHFFFAOYSA-N
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Description

1-[4-(4-Fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of fluorine atoms, sulfonyl groups, and an oxazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-fluorophenylamine to form an intermediate sulfonamide. This intermediate is then subjected to cyclization with an appropriate reagent to form the oxazole ring. Finally, the piperidine-4-carboxamide moiety is introduced through a coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

1-[4-(4-Fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The sulfonyl and oxazole groups contribute to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-Fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H19F2N3O4S

Molecular Weight

447.5 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]piperidine-4-carboxamide

InChI

InChI=1S/C21H19F2N3O4S/c22-15-3-1-14(2-4-15)19-25-20(31(28,29)17-7-5-16(23)6-8-17)21(30-19)26-11-9-13(10-12-26)18(24)27/h1-8,13H,9-12H2,(H2,24,27)

InChI Key

FKEUEGPKKXWXRA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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